4-Bromo-7-methylbenzo[c][1,2,5]thiadiazole

Catalog No.
S683870
CAS No.
2255-80-3
M.F
C7H5BrN2S
M. Wt
229.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-7-methylbenzo[c][1,2,5]thiadiazole

CAS Number

2255-80-3

Product Name

4-Bromo-7-methylbenzo[c][1,2,5]thiadiazole

IUPAC Name

4-bromo-7-methyl-2,1,3-benzothiadiazole

Molecular Formula

C7H5BrN2S

Molecular Weight

229.1 g/mol

InChI

InChI=1S/C7H5BrN2S/c1-4-2-3-5(8)7-6(4)9-11-10-7/h2-3H,1H3

InChI Key

MZFRKYXVQYNOFA-UHFFFAOYSA-N

SMILES

CC1=CC=C(C2=NSN=C12)Br

Canonical SMILES

CC1=CC=C(C2=NSN=C12)Br

Material Science:

  • Organic semiconductors: Studies suggest that 4-Br-7-Me-BTD exhibits semiconducting properties, making it a potential candidate for organic electronics applications like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). However, further research is needed to optimize its performance and explore its potential in these devices [].

Medicinal Chemistry:

  • Antibacterial activity: Preliminary studies have shown that 4-Br-7-Me-BTD possesses antibacterial activity against certain bacterial strains []. However, further research is necessary to understand its mechanism of action, efficacy against a broader range of bacteria, and potential cytotoxicity.

Synthetic Chemistry:

  • Building block for complex molecules: Due to its unique structure, 4-Br-7-Me-BTD can serve as a building block for the synthesis of more complex molecules with potential applications in various fields, including pharmaceuticals and materials science [].

4-Bromo-7-methylbenzo[c][1,2,5]thiadiazole is a heterocyclic compound characterized by its unique structural features, including a bromine atom at the 4-position and a methyl group at the 7-position. This compound belongs to the class of benzo-thiadiazoles, which are known for their diverse chemical properties and biological activities. The molecular formula of 4-bromo-7-methylbenzo[c][1,2,5]thiadiazole is C7H6BrN3SC_7H_6BrN_3S, with a molecular weight of approximately 240.08 g/mol.

The chemical reactivity of 4-bromo-7-methylbenzo[c][1,2,5]thiadiazole can be explored through various reactions typical for thiadiazole derivatives. These include:

  • Electrophilic Aromatic Substitution: The bromine atom can participate in electrophilic substitution reactions, allowing for further functionalization.
  • Nucleophilic Substitution: The presence of the bromine atom makes this compound susceptible to nucleophilic attack, leading to the formation of various derivatives.
  • Condensation Reactions: The compound can undergo condensation reactions with different nucleophiles, expanding its derivatives' library.

Research has indicated that 4-bromo-7-methylbenzo[c][1,2,5]thiadiazole exhibits significant biological activity. It has shown potential antimicrobial and antifungal properties, making it a candidate for pharmaceutical applications. Additionally, its derivatives have been investigated for their ability to interact with biological macromolecules such as proteins and nucleic acids, indicating potential therapeutic applications in targeting specific biological pathways.

Several methods have been developed for synthesizing 4-bromo-7-methylbenzo[c][1,2,5]thiadiazole:

  • Palladium-Catalyzed Cross-Coupling: Utilizing palladium catalysts to facilitate the coupling of bromo derivatives with various nucleophiles.
  • Nucleophilic Substitution Reactions: Reacting appropriate thiadiazole precursors with brominated compounds under basic conditions.
  • Multi-step Synthesis: A detailed multi-step synthesis has been reported that includes the use of activated carbon and various solvents to achieve high yields .

4-Bromo-7-methylbenzo[c][1,2,5]thiadiazole finds applications in several fields:

  • Organic Electronics: Its electronic properties make it suitable for use in organic semiconductors and photovoltaic devices.
  • Pharmaceuticals: Due to its biological activity, it is being explored as a lead compound in drug discovery for antimicrobial and antifungal agents.
  • Materials Science: Used in developing advanced materials due to its unique structural characteristics.

Studies have explored the interactions of 4-bromo-7-methylbenzo[c][1,2,5]thiadiazole with various biological targets. Research indicates that this compound may act as a ligand for specific receptors and enzymes, potentially modulating enzymatic activity or binding to protein targets involved in disease pathways. Further investigations are necessary to elucidate its mechanism of action and optimize its efficacy.

Several compounds share structural similarities with 4-bromo-7-methylbenzo[c][1,2,5]thiadiazole. Here are some notable examples:

Compound NameSimilarityKey Differences
4-Bromobenzo[c][1,2,5]thiadiazole0.93Lacks methyl group
4,7-Dibromo-2,1,3-benzothiadiazole0.93Contains two bromine atoms
7-Bromobenzo[c][1,2,5]thiadiazole-4-carbaldehyde0.88Contains an aldehyde functional group
4-Bromo-5-methyl-7-nitrobenzo[c][1,2,5]thiadiazole0.85Contains a nitro group
4,7-Dibromo-5-fluoro-2,1,3-benzothiadiazole0.74Contains a fluorine atom

The uniqueness of 4-bromo-7-methylbenzo[c][1,2,5]thiadiazole lies in its specific combination of halogenation and functional groups that enhance its reactivity and biological activity compared to other similar compounds.

XLogP3

2.8

Wikipedia

4-Bromo-7-methyl-2,1,3-benzothiadiazole

Dates

Last modified: 08-15-2023

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